molecular formula C5H8N2O2 B14602017 N-Carbamoylbut-2-enamide CAS No. 61070-97-1

N-Carbamoylbut-2-enamide

Cat. No.: B14602017
CAS No.: 61070-97-1
M. Wt: 128.13 g/mol
InChI Key: NSSJZLJAIGHPRT-UHFFFAOYSA-N
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Description

N-Carbamoylbut-2-enamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamoylbut-2-enamide can be synthesized through several methods. One common approach involves the reaction of an acid chloride with an amine. For instance, the reaction of but-2-enoyl chloride with urea under controlled conditions can yield this compound. Another method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a carboxylic acid and an amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoylbut-2-enamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.

    Reduction: Reduction of this compound can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Produces but-2-enoic acid and urea.

    Reduction: Produces but-2-enamine.

    Substitution: Produces various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Carbamoylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Carbamoylbut-2-enamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-Carbamoylbutanamide: Similar structure but lacks the double bond present in N-Carbamoylbut-2-enamide.

    N-Carbamoylprop-2-enamide: Similar structure but has a shorter carbon chain.

Uniqueness

This compound is unique due to the presence of the double bond in its structure, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in certain chemical reactions compared to its analogs .

Properties

CAS No.

61070-97-1

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

N-carbamoylbut-2-enamide

InChI

InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(6)9/h2-3H,1H3,(H3,6,7,8,9)

InChI Key

NSSJZLJAIGHPRT-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC(=O)N

Origin of Product

United States

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